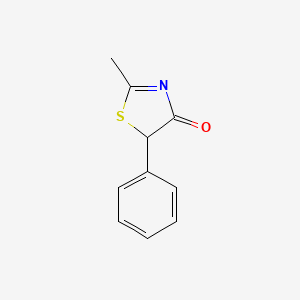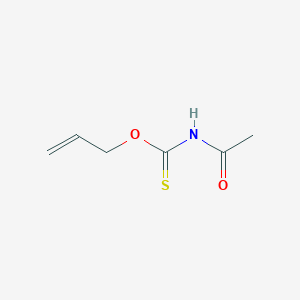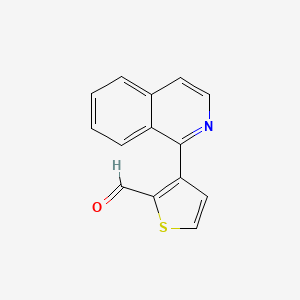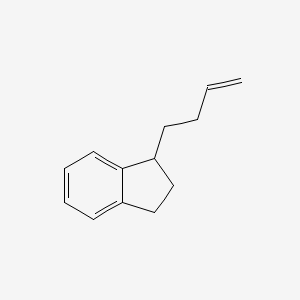
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a but-3-en-1-yl substituent at the first position of the indene structure. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene typically involves the alkylation of indene with but-3-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, followed by the addition of but-3-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, making it more efficient and scalable.
化学反応の分析
Types of Reactions: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the but-3-en-1-yl group and the indene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted indenes depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases. Additionally, its antimicrobial properties could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
類似化合物との比較
Indene: The parent compound without the but-3-en-1-yl substituent.
1-(But-3-en-1-yl)-1H-imidazole: A similar compound with an imidazole ring instead of the indene structure.
1-Bromo-3-(but-3-en-1-yl)benzene: A benzene derivative with a but-3-en-1-yl substituent.
Uniqueness: 1-(But-3-en-1-yl)-2,3-dihydro-1H-indene is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the indene ring and the but-3-en-1-yl group allows for a diverse range of chemical modifications and applications, setting it apart from other similar compounds.
特性
CAS番号 |
120492-94-6 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
1-but-3-enyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H16/c1-2-3-6-11-9-10-12-7-4-5-8-13(11)12/h2,4-5,7-8,11H,1,3,6,9-10H2 |
InChIキー |
HRNGXYKMELTAPK-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1CCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


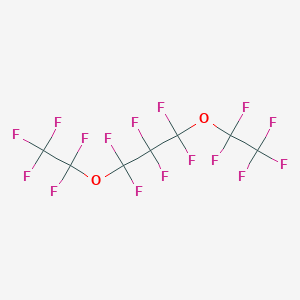
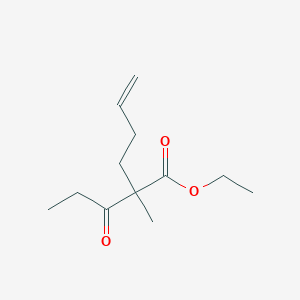
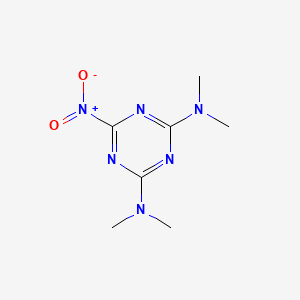
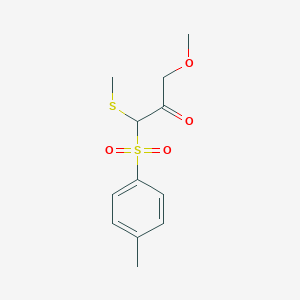
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)
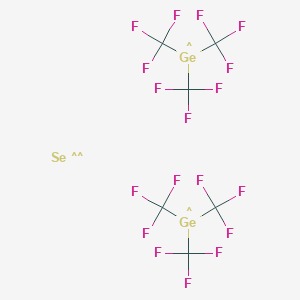
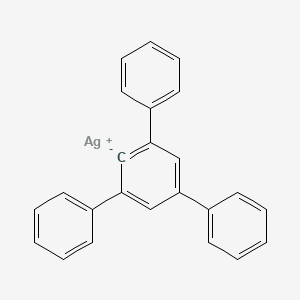
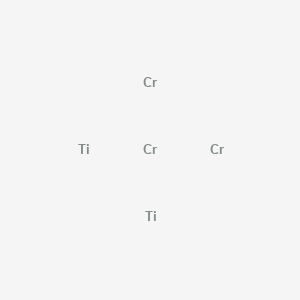
![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)
